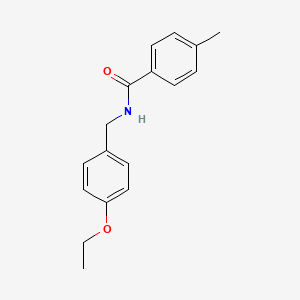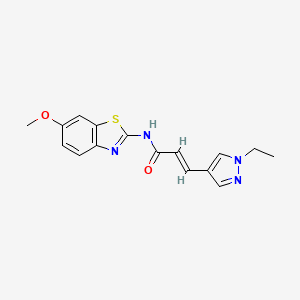![molecular formula C18H17BrN2O2S2 B4685552 N-(2-bromophenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]propanamide](/img/structure/B4685552.png)
N-(2-bromophenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]propanamide
Vue d'ensemble
Description
N-(2-bromophenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]propanamide, also known as BPTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as a therapeutic agent. BPTP is a member of the benzothiazole family of compounds that have been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
The mechanism of action of N-(2-bromophenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]propanamide is not fully understood. However, it has been proposed that this compound inhibits the activity of certain enzymes involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. This compound has been shown to inhibit the activity of COX-2 and HDACs, enzymes involved in cancer cell growth and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(2-bromophenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]propanamide in lab experiments include its high purity and yield, making it a suitable candidate for further research. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the research of N-(2-bromophenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]propanamide. One future direction is to further investigate its potential use as a therapeutic agent for cancer and inflammatory diseases. Another future direction is to explore its potential use as a tool for understanding the mechanisms of cancer cell growth and inflammation. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Applications De Recherche Scientifique
N-(2-bromophenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]propanamide has been shown to possess a range of biological activities that make it a promising candidate for therapeutic use. It has been reported to have anti-inflammatory, antioxidant, and anticancer properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. This compound has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
N-(2-bromophenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2S2/c1-2-23-12-7-8-15-16(11-12)25-18(21-15)24-10-9-17(22)20-14-6-4-3-5-13(14)19/h3-8,11H,2,9-10H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGBSCQHQSCTSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SCCC(=O)NC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-amino-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B4685476.png)
![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N'-(3-nitrophenyl)thiourea](/img/structure/B4685483.png)
![12-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(2-nitrophenyl)-8,9,10,11-tetrahydro[1,2,4]triazolo[1',5':1,6]pyrimido[4,5-b]quinoline](/img/structure/B4685488.png)

![ethyl 4-ethyl-2-({[4-(4-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4685493.png)
![1-[(3,4-difluorophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4685512.png)
![N-[3-(allylamino)-2-quinoxalinyl]-4-methoxybenzenesulfonamide](/img/structure/B4685520.png)
![6-methyl-3-[2-(4-methylphenoxy)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4685527.png)
![N-{4-[(4,4-dimethyl-3-oxo-1-penten-1-yl)amino]phenyl}acetamide](/img/structure/B4685539.png)
![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-[(4-bromophenoxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B4685555.png)
![6-chloro-N-[2-(dimethylamino)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4685564.png)
![2-bromo-N-[4-(5-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B4685567.png)

![1,3-dimethyl-N-(2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B4685573.png)